tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate
Description
tert-Butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyl protecting group and two methanesulfonyl (mesyl) groups attached to a central propane backbone. The compound’s structure includes a carbamate moiety (-O(CO)NH-) linked to a propan-2-yl chain substituted with mesyl groups at positions 1 and 2.
Properties
Molecular Formula |
C10H21NO6S2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl N-[1,3-bis(methylsulfonyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO6S2/c1-10(2,3)17-9(12)11-8(6-18(4,13)14)7-19(5,15)16/h8H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
MYTKNCSUZJOSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)C)CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dimethanesulfonylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate involves the formation of stable carbamate linkages with amines. This interaction can protect amine groups from unwanted reactions during chemical synthesis. The methanesulfonyl groups can also participate in various chemical reactions, providing versatility in synthetic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate with structurally related carbamates, focusing on molecular features, reactivity, and biological activity.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate | C₁₁H₂₂N₂O₆S₂ | Carbamate, two mesyl groups | Dual mesyl groups enhance electrophilicity and stability under acidic conditions |
| tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate | C₁₄H₂₁NO₄ | Carbamate, diol, phenyl | Chiral centers and hydroxyl groups enable hydrogen bonding and enantioselectivity |
| tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | C₁₀H₁₈F₂N₂O₂ | Carbamate, amino, difluoro | Fluorine substituents improve metabolic stability and lipophilicity |
| tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate | C₉H₁₇ClN₂O₄S | Carbamate, chlorosulfonyl, azetidine | Azetidine ring and sulfonyl chloride enhance reactivity in cross-coupling reactions |
Key Research Findings and Trends
Substituent Effects : Mesyl groups in tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate likely increase solubility in polar solvents compared to alkyl or aryl analogs (e.g., tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate) .
Chirality and Bioactivity : Chiral carbamates, such as tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate, exhibit stereospecific interactions in biological systems, a trait shared by the target compound’s propan-2-yl backbone .
Fluorine vs. Mesyl: Fluorinated analogs (e.g., tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate) prioritize metabolic stability, while mesyl groups may favor electrophilic reactivity .
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